4-(dimethylamino)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dimethylamino)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(dimethylamino)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N4O5S, with a molecular weight of 456.52 g/mol. The structure features a dimethylamino group, a benzamide moiety, and a pyridazine ring, which are important for its biological activity.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses. In vitro studies have shown that modifications in the structure can enhance antiviral efficacy. For instance, certain derivatives demonstrated effective inhibition of viral entry with EC50 values less than 10 μM against both EBOV and MARV .
The proposed mechanism involves the modulation of chemokine receptors, which play a crucial role in immune response and inflammation. By targeting these receptors, the compound may alter the cellular environment to inhibit viral replication and spread.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the biological activity of related compounds. Modifications in the amide portion and aromatic regions have been shown to influence potency and selectivity against viral strains. For example, substituents in the amine region significantly affected the antiviral potency of the compounds tested .
Study 1: Antiviral Efficacy
In a study evaluating various 4-(aminomethyl)benzamide derivatives, one compound (designated CBS1118) exhibited strong antiviral activity against both EBOV and MARV. The structural modifications made to CBS1118 improved its metabolic stability and reduced toxicity while maintaining high antiviral efficacy .
Study 2: Inhibition of HIV-1
Another investigation focused on related compounds' ability to inhibit HIV-1 reverse transcriptase. Modifications at specific positions on the pyridinone ring resulted in compounds that were more potent than existing treatments like efavirenz, demonstrating sub-micromolar IC50 values against multiple HIV mutant strains .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
4-(dimethylamino)-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-25(2)18-8-4-17(5-9-18)22(28)23-14-15-26-21(27)13-12-20(24-26)16-6-10-19(29-3)11-7-16/h4-13H,14-15H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMARGVGJNMNOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.